molecular formula C9H11NO3 B12417304 L-Tyrosine-15N,d7

L-Tyrosine-15N,d7

Cat. No.: B12417304
M. Wt: 189.22 g/mol
InChI Key: OUYCCCASQSFEME-IXRIYXPNSA-N
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Description

L-Tyrosine-15N,d7 is a labeled form of L-Tyrosine, a non-essential amino acid. This compound is labeled with both deuterium (d7) and nitrogen-15 (15N), making it useful in various scientific research applications. L-Tyrosine itself is known for its role in protein synthesis and as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine-15N,d7 is synthesized by incorporating stable isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Tyrosine molecule. The synthesis typically involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. The exact synthetic routes can vary, but they generally involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine-15N,d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Tyrosine-15N,d7 is widely used in scientific research due to its labeled isotopes. Some applications include:

    Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tyrosine in biochemical pathways.

    Biology: Helps in studying protein synthesis and degradation, as well as the role of tyrosine in cellular signaling.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tyrosine-based drugs.

    Industry: Employed in the production of labeled compounds for research and development purposes

Mechanism of Action

L-Tyrosine-15N,d7 exerts its effects by participating in the same biochemical pathways as unlabeled L-Tyrosine. It is incorporated into proteins and converted into neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled isotopes allow researchers to track these processes with high precision using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine-13C9,d7: Labeled with carbon-13 and deuterium.

    L-Tyrosine-15N: Labeled with nitrogen-15 only.

    L-Tyrosine-d7: Labeled with deuterium only

Uniqueness

L-Tyrosine-15N,d7 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in research applications, making it a valuable tool for studying complex biochemical processes .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

189.22 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D,10+1

InChI Key

OUYCCCASQSFEME-IXRIYXPNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

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